5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid
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Overview
Description
5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid is a chemical compound with the molecular formula C13H9NO4 It is known for its unique structure, which includes a benzo[d][1,3]dioxole moiety attached to a nicotinic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid typically involves the reaction of 5-(benzo[d][1,3]dioxol-5-yl)picolinic acid with appropriate reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the benzo[d][1,3]dioxole moiety is introduced to the nicotinic acid framework .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by causing cell cycle arrest and activating apoptotic pathways. The compound’s structure allows it to interact with cellular proteins and enzymes, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzo[D][1,3]dioxol-5-yl)picolinic acid
- 5-(Benzo[D][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
- 1-benzo[1,3]dioxol-5-yl-indoles
Uniqueness
5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid stands out due to its specific structural features and the presence of both the benzo[d][1,3]dioxole and nicotinic acid moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)10-3-9(5-14-6-10)8-1-2-11-12(4-8)18-7-17-11/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWQGSJJLHOVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CN=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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